5-Cyano-2-methylnicotinoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-2-methylnicotinoyl chloride is an organic compound that belongs to the class of nitriles and chlorides It is a derivative of nicotinic acid and is characterized by the presence of a cyano group (-CN) and a chloride group (-Cl) attached to a methylated pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylnicotinoyl chloride typically involves the chlorination of 5-Cyano-2-methylnicotinic acid. One common method is the reaction of 5-Cyano-2-methylnicotinic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
5-Cyano-2-methylnicotinic acid+SOCl2→5-Cyano-2-methylnicotinoyl chloride+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-2-methylnicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-Cyano-2-methylnicotinic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) in the presence of a base (e.g., triethylamine) under mild conditions.
Hydrolysis: Aqueous acid or base solutions at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinoyl derivatives.
Hydrolysis: Formation of 5-Cyano-2-methylnicotinic acid.
Reduction: Formation of 5-Amino-2-methylnicotinoyl chloride.
Wissenschaftliche Forschungsanwendungen
5-Cyano-2-methylnicotinoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting nicotinic receptors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used to study the interactions of nitrile-containing molecules with biological systems.
Wirkmechanismus
The mechanism of action of 5-Cyano-2-methylnicotinoyl chloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloride group acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyano-2-methylnicotinic acid: Similar structure but lacks the chloride group.
2-Methylnicotinoyl chloride: Lacks the cyano group.
5-Cyano-2-chloronicotinic acid: Contains both cyano and chloride groups but in different positions.
Uniqueness
5-Cyano-2-methylnicotinoyl chloride is unique due to the presence of both cyano and chloride groups on a methylated pyridine ring
Eigenschaften
Molekularformel |
C8H5ClN2O |
---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
5-cyano-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H5ClN2O/c1-5-7(8(9)12)2-6(3-10)4-11-5/h2,4H,1H3 |
InChI-Schlüssel |
IJTBYCOJVDEGBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)C#N)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.